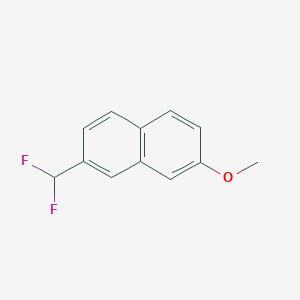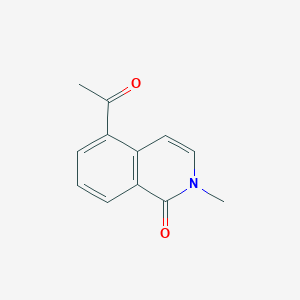
5-Acetyl-2-methylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-methylisoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Method 1: One common method to synthesize isoquinoline derivatives involves the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal under acidic conditions.
Method 2: Another approach is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives using phosphoryl chloride or other dehydrating agents.
Industrial Production Methods:
- Industrial production often involves optimizing these synthetic routes to increase yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
- The products of these reactions vary depending on the reagents and conditions used but often include functionalized isoquinolines with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Isoquinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology:
- These compounds are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine:
- Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry:
- In the industrial sector, isoquinoline derivatives are used in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of isoquinoline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some isoquinoline derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Quinoline: Structurally similar but with a nitrogen atom at a different position.
Isoquinoline: The parent compound without additional functional groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological properties.
Uniqueness:
- 5-Acetyl-2-methylisoquinolin-1(2H)-one may have unique properties due to the presence of the acetyl and methyl groups, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
5-acetyl-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)9-4-3-5-11-10(9)6-7-13(2)12(11)15/h3-7H,1-2H3 |
InChI-Schlüssel |
PFRAXJRHETZGIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC2=C1C=CN(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


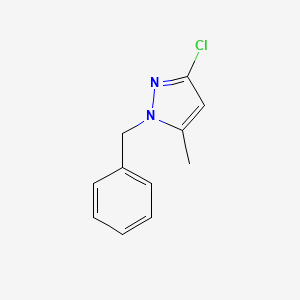

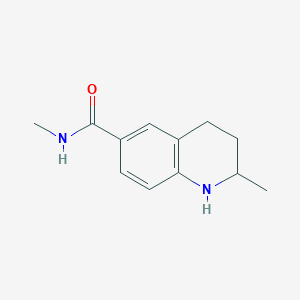


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
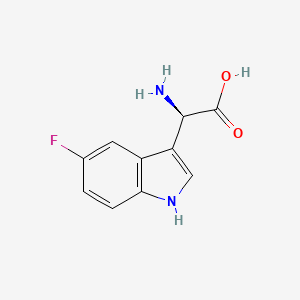



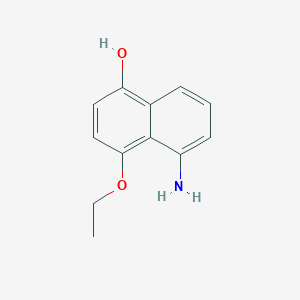
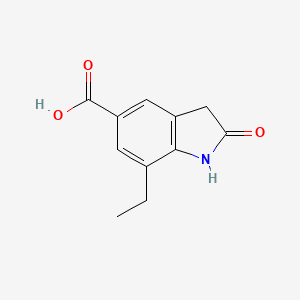
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)
